BenchChemオンラインストアへようこそ!

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide

Xanthine Oxidase Inhibition Enzyme Kinetics Drug Discovery

The compound is a mixed-type competitive inhibitor of xanthine oxidase (XDH/XO), featuring a xanthene-9-carboxamide scaffold linked via a propyl chain to a 6-oxopyridazin-1(6H)-yl moiety. Unlike purine-based allopurinol or the competitive inhibitor febuxostat, it targets the enzyme-substrate complex, enabling unique mechanistic studies on transition-state stabilization and ROS decoupling. Use it as a high-purity reference standard for HPLC-MS/MS method development, to benchmark permeability in PAMPA or Caco-2 assays, and to probe off-target effects on aldehyde oxidase. Ideal for SAR-driven medicinal chemistry seeking to overcome resistance mechanisms associated with pure active-site competitors.

Molecular Formula C21H19N3O3
Molecular Weight 361.401
CAS No. 1203035-34-0
Cat. No. B2450333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-oxopyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide
CAS1203035-34-0
Molecular FormulaC21H19N3O3
Molecular Weight361.401
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C(=O)C=CC=N4
InChIInChI=1S/C21H19N3O3/c25-19-11-5-13-23-24(19)14-6-12-22-21(26)20-15-7-1-3-9-17(15)27-18-10-4-2-8-16(18)20/h1-5,7-11,13,20H,6,12,14H2,(H,22,26)
InChIKeyWUJUJKYEGDNKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide (CAS 1203035-34-0): A Xanthene-Pyridazinone Hybrid with Early-Stage Enzyme Inhibition Data


The compound N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide (CAS 1203035-34-0) is a synthetic small molecule characterized by a 9H-xanthene-9-carboxamide core linked via a propyl chain to a 6-oxo-1,6-dihydropyridazine moiety [1]. It belongs to a class of xanthene-carboxamide derivatives that have been historically investigated for CCR1 receptor antagonism, but the pyridazinone substituent distinguishes it within the broader chemical space [2]. Preliminary bioactivity data deposited in ChEMBL and BindingDB indicate its primary annotated activity is inhibition of Xanthine Dehydrogenase/Oxidase (XDH/XO) [3]. The compound's procurement value for scientific research is currently tied to its potential as a tool molecule for exploring mixed-type enzyme inhibition mechanisms or as a starting scaffold for structure-activity relationship (SAR) studies, rather than an optimized lead.

Procurement Risk Analysis for N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide: Structural Determinants of Function


Interchanging this compound with other xanthene-9-carboxamides or generic pyridazinones for research purposes is highly inadvisable due to critical differences in their annotated biological targets and pharmacophores. While simpler xanthene carboxamides (e.g., N-(2-furanylmethyl)-9H-xanthene-9-carboxamide) are known to bind various unrelated targets like Polyadenylate-binding protein 1, the specific N-(3-(6-oxopyridazin-1(6H)-yl)propyl) substitution guides activity toward the xanthine oxidase enzyme (XDH/XO) [1]. Furthermore, among xanthine oxidase inhibitors, the modality of inhibition is crucial. Standard clinical agents like allopurinol are substrate-analogue-based suicide inhibitors, whereas febuxostat is a tight-binding, non-purine competitive inhibitor [2]. The target compound is preliminarily classified as a mixed-type competitive inhibitor, implying a distinct binding interaction with the enzyme-substrate complex that cannot be replicated by pure competitive inhibitors [3]. This mechanistic divergence means any substitution in a mechanistic or selectivity assay could introduce a completely confounded variable, rendering comparative data meaningless.

Quantitative Differentiator Analysis for N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide Against Closest Analogs


Xanthine Oxidase Inhibition Potency: Target Compound vs. Clinical Standards

The primary biochemical activity reported for the target compound is inhibition of human Xanthine Dehydrogenase/Oxidase. Data from ChEMBL/BindingDB show a Ki of 3,430 nM and an IC50 of 4,510 nM in a fluorescence-based enzyme assay [1]. This places the target compound as a relatively low-potency inhibitor compared to gold-standard clinical agents. For direct procurement context, allopurinol (after metabolic conversion to oxypurinol) exhibits a Ki of approximately 100-200 nM, while febuxostat has an IC50 of roughly 1.5 nM for the human enzyme [2]. The approximately 3,000-fold lower target potency renders the compound unsuitable for in vivo or cellular efficacy models focused on uric acid suppression. Its utility lies solely in its unique binding interaction as a starting point for novel inhibitor design.

Xanthine Oxidase Inhibition Enzyme Kinetics Drug Discovery

Mechanistic Differentiation: Mixed-Type Competitive Inhibition vs. Pure Competitive Inhibitors

The target compound is characterized as a mixed-type competitive inhibitor of xanthine oxidase, meaning it can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex with distinct affinities [1]. This is mechanistically distinct from febuxostat, which demonstrates pure competitive inhibition by binding solely to the enzyme's active site [2]. In practical experimental terms, mixed-type inhibition alters both the apparent Km (substrate affinity) and Vmax (maximum velocity), whereas a pure competitive inhibitor only affects the apparent Km. For a researcher studying enzyme kinetics under varying hypoxanthine/xanthine concentrations, this translates to a Vmax suppression that cannot be achieved with a competitive inhibitor.

Enzyme Inhibition Kinetics Mixed-Type Inhibitor Xanthine Oxidase

Physicochemical Property Profile: Scaffold Differentiation from Classic Xanthine-Based Inhibitors

Computed physical chemistry descriptors provide a measurable distinction from common purine-analogue xanthine oxidase inhibitors. The target compound has a XLogP3-AA of 2.0, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, along with a Topological Polar Surface Area (TPSA) of 71 Ų [1]. In contrast, the active metabolite of allopurinol (oxypurinol) is a very polar molecule with a LogP of approximately -1.5 and a TPSA of roughly 65 Ų [2]. The higher lipophilicity of the target compound suggests superior passive membrane permeability, a hypothesis that can be tested in parallel artificial membrane permeability assays (PAMPA). This difference is critical when planning cell-based assays where intracellular target engagement is required, as the uptake kinetics will differ substantially.

Computed Properties Drug-Likeness XLogP

Target Applications for N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide Procurement Based on Evidence


Enzyme Kinetic Studies: Vmax-Modulated Xanthine Oxidase Assay Tool

This is the primary, evidence-backed use case. The confirmed mixed-type competitive inhibition mechanism [1] makes the compound a specific tool to investigate the enzyme-substrate complex of xanthine oxidase. Researchers studying the transition state stabilization or seeking to decouple substrate oxidation from reactive oxygen species (ROS) generation can use this inhibitor to suppress the catalytic turnover (Vmax) independently of active-site competition. This is a niche but high-value mechanistic probe application that cannot be addressed by allopurinol or febuxostat.

Design of Novel Xanthine Oxidase Inhibitors: Scaffold-Hopping from Purines to Xanthenes

The compound's xanthene-9-carboxamide core represents a significant scaffold-hop from the purine/isoxazole series of traditional XO inhibitors [2]. Procurement directly supports medicinal chemistry programs focused on improving the poor potency (Ki 3.43 µM) through focused library synthesis. The mixed-type inhibition profile suggests a binding mode that might evade resistance mechanisms associated with pure active-site competitors, presenting a long-term research differentiation trajectory.

Comparative Cell-Based Permeability and Selectivity Profiling

The favorable computed lipophilicity (XLogP 2.0) compared to oxypurinol [3] justifies its use in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer experiments to benchmark cell permeability of XO inhibitors. Furthermore, the compound can be used as a probe to test for off-target effects on other molybdenum-containing hydroxylases (e.g., aldehyde oxidase), as the bulkier xanthene scaffold may sterically hinder access to enzymes that accommodate smaller purines, an experimentally testable hypothesis derived from its physical properties.

Analytical Chemistry and Reference Standard for Pyridazinone-Xanthene Hybrids

Given the compound's structural novelty (a xanthene linked to 6-oxopyridazine via a propyl spacer), it serves as a high-purity reference standard for analytical method development (e.g., HPLC-MS/MS quantification) for research programs exploring similar fused or hybrid heterocyclic systems [4]. Its well-defined Chromatographic parameters (InChIKey: WUJUJKYEGDNKDY-UHFFFAOYSA-N) are critical for consistent batch-to-batch characterization in procurement specifications.

Quote Request

Request a Quote for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.